

Application Notes and Protocols: Pulsing Dendritic Cells with HPV16 E7 (86-93) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hpv16 E7 (86-93) (tfa)

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This document provides a detailed protocol for pulsing dendritic cells (DCs) with the human papillomavirus type 16 (HPV16) E7 (86-93) peptide. This peptide, with the amino acid sequence TLGIVCPI, is a well-characterized HLA-A*02:01-restricted cytotoxic T lymphocyte (CTL) epitope and is a key target in the development of immunotherapies for HPV-associated malignancies.[1] These protocols are intended for research and preclinical development purposes.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses. The process of "pulsing" DCs involves loading them ex vivo with specific antigens, such as the HPV16 E7 (86-93) peptide. These antigen-loaded DCs can then be used to stimulate and expand antigen-specific T cells in vitro or be administered as a cellular vaccine to elicit an anti-tumor immune response in vivo. The subsequent activation of CD8+ T cells can lead to the specific killing of tumor cells expressing the HPV16 E7 oncoprotein. This protocol outlines the generation of monocyte-derived DCs, peptide pulsing, maturation, and subsequent co-culture with T cells for functional analysis.

Quantitative Data Summary



The following tables summarize key quantitative parameters for the successful pulsing of dendritic cells with the HPV16 E7 (86-93) peptide, compiled from various studies.

Table 1: Reagents and Working Concentrations

Reagent	Working Concentration	Purpose	Reference
GM-CSF	1000 U/mL	Differentiation of monocytes into immature DCs	[1]
IL-4	1000 U/mL	Differentiation of monocytes into immature DCs	[1]
HPV16 E7 (86-93) Peptide	5 - 20 μg/mL	Antigen for pulsing DCs	[1][2]
β2-microglobulin	2.5 μg/mL	Stabilization of peptide-MHC class I complexes	[2]
CpG ODN 1826	10 μΜ	DC maturation stimulus	[3]
Lipopolysaccharide (LPS)	10 ng/mL	DC maturation stimulus	[3]
IL-2	50 U/mL	T cell survival and proliferation	[4][5]
IL-7	10 ng/mL	T cell survival and expansion	

Table 2: Experimental Parameters



Parameter	Range/Value	Notes	Reference
DC Seeding Density	1 x 10^6 cells/mL	For peptide pulsing	[2]
Peptide Pulsing Time	2 hours - Overnight	2 hours at room temperature or 37°C is common.	[2][4]
DC Maturation Time	16 - 24 hours	Following peptide pulsing.	[3]
T Cell to DC Ratio	10:1	For co-culture experiments (T cell:DC).	[2]

Experimental Protocols

Protocol 1: Generation of Immature Dendritic Cells from PBMCs

This protocol describes the generation of immature dendritic cells (iDCs) from peripheral blood mononuclear cells (PBMCs).

Materials:

- Ficoll-Paque
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Human GM-CSF
- Human IL-4
- 6-well tissue culture plates



Methodology:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with sterile PBS.
- Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- To enrich for monocytes, plate the PBMCs in 6-well tissue culture plates at a density of 5-10 x 10^6 cells/mL and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.
- After incubation, gently wash the plates with warm RPMI 1640 to remove non-adherent cells.
- Add fresh RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1000 U/mL GM-CSF, and 1000 U/mL IL-4.[1]
- Culture the cells for 5-7 days, replacing the medium with fresh cytokine-containing medium every 2-3 days.
- After 5-7 days, the non-adherent and loosely adherent cells are immature dendritic cells and are ready for pulsing.

Protocol 2: Pulsing of Dendritic Cells with HPV16 E7 (86-93) Peptide

This protocol details the loading of the HPV16 E7 (86-93) peptide onto immature dendritic cells.

Materials:

- Immature Dendritic Cells (from Protocol 1)
- HPV16 E7 (86-93) peptide (TLGIVCPI)
- Serum-free RPMI 1640
- β2-microglobulin



5-mL polystyrene tubes

Methodology:

- Harvest the immature dendritic cells and wash them once with serum-free RPMI 1640.
- Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in serum-free RPMI 1640.
- Add the HPV16 E7 (86-93) peptide to a final concentration of 20 μg/mL.[1][2]
- Add β2-microglobulin to a final concentration of 2.5 µg/mL to stabilize the peptide-MHC complex.
- Incubate the cells in a 5-mL polystyrene tube for 2 hours at room temperature with gentle agitation.[2]
- After incubation, wash the peptide-pulsed DCs twice with RPMI 1640 to remove excess, unbound peptide.

Protocol 3: Maturation of Peptide-Pulsed Dendritic Cells

This protocol describes the maturation of peptide-pulsed DCs to enhance their T cell stimulatory capacity. Mature DCs upregulate co-stimulatory molecules (CD80, CD86) and maturation markers (CD83).[6]

Materials:

- Peptide-pulsed Dendritic Cells (from Protocol 2)
- Complete RPMI 1640 (with 10% FBS)
- CpG ODN 1826 or LPS

Methodology:

- Resuspend the washed, peptide-pulsed DCs in complete RPMI 1640.
- Plate the cells in a 24-well plate at a density of 1-2 x 10⁶ cells/well.



- Add a maturation stimulus. Common stimuli include:
 - CpG ODN 1826 at a final concentration of 10 μM.[3]
 - LPS at a final concentration of 10 ng/mL.[3]
- Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[3]
- After incubation, the mature, peptide-pulsed DCs are ready for co-culture with T cells or for in vivo applications.

Protocol 4: T-cell Co-culture and Functional Assays

This protocol outlines the co-culture of mature, peptide-pulsed DCs with T cells to assess T cell activation.

Materials:

- Mature, peptide-pulsed Dendritic Cells (from Protocol 3)
- Autologous or HLA-matched T cells
- Complete RPMI 1640
- Human IL-2
- 96-well round-bottom plates
- Reagents for functional assays (e.g., IFN-y ELISPOT or ELISA kit)

Methodology:

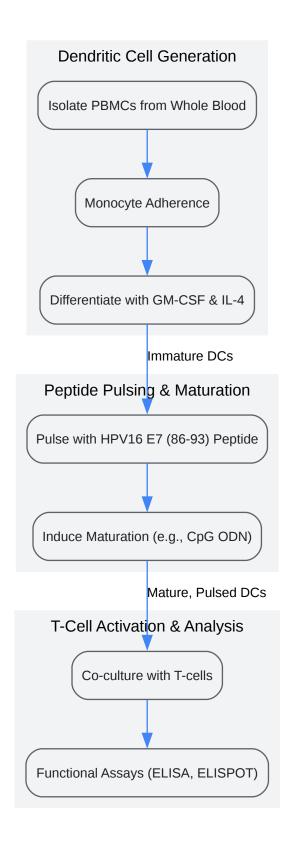
- Isolate T cells from PBMCs using nylon wool columns or magnetic bead-based selection kits.
- In a 96-well round-bottom plate, co-culture the mature, peptide-pulsed DCs with T cells at a
 1:10 DC to T cell ratio (e.g., 2 x 10⁴ DCs and 2 x 10⁵ T cells).[2]
- Add IL-2 to the co-culture medium at a final concentration of 50 U/mL to support T cell proliferation.[4][5]



- Incubate the co-culture for 4-6 hours for cytokine release assays or for several days for proliferation assays.
- Functional Assays:
 - IFN-y ELISA: After 6 hours of co-culture, collect the supernatant and measure the concentration of IFN-y using a commercially available ELISA kit.[2]
 - IFN-y ELISPOT: To determine the frequency of antigen-specific, IFN-y-producing T cells, perform an ELISPOT assay according to the manufacturer's instructions.
 - Cytotoxicity Assay: To assess the cytotoxic potential of the activated T cells, perform a chromium-51 release assay using peptide-pulsed target cells (e.g., T2 cells).[5]

Visualizations

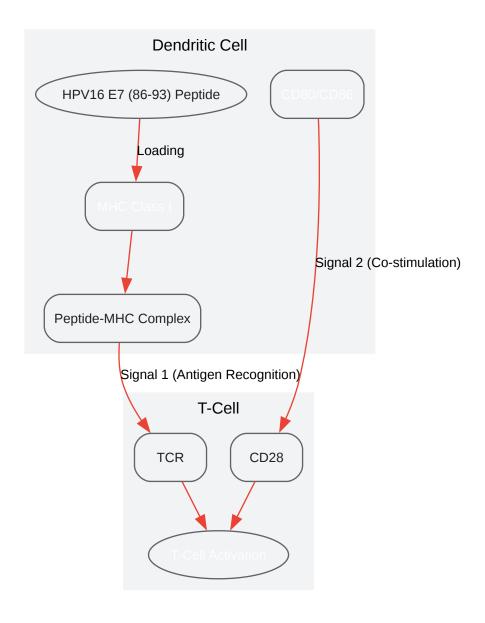




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Caption: Experimental workflow for pulsing dendritic cells with HPV16 E7 peptide.





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Caption: T-cell activation by a peptide-pulsed dendritic cell.

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